2(1H)-Pyridinethione, 1-(1-oxo-3-phenylpropoxy)-
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Overview
Description
2(1H)-Pyridinethione, 1-(1-oxo-3-phenylpropoxy)- is a chemical compound with a unique structure that includes a pyridinethione ring and a phenylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 1-(1-oxo-3-phenylpropoxy)- typically involves the reaction of pyridinethione with a phenylpropoxy derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base or acid, to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyridinethione, 1-(1-oxo-3-phenylpropoxy)- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinethione, 1-(1-oxo-3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridinethione ring or phenylpropoxy group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2(1H)-Pyridinethione, 1-(1-oxo-3-phenylpropoxy)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinethione, 1-(1-oxo-3-phenylpropoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridinethione derivatives:
Phenylpropoxy derivatives: Compounds with a phenylpropoxy group may also exhibit similar reactivity and biological activities.
Uniqueness
2(1H)-Pyridinethione, 1-(1-oxo-3-phenylpropoxy)- is unique due to its specific combination of a pyridinethione ring and a phenylpropoxy group
Properties
CAS No. |
114050-31-6 |
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Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
(2-sulfanylidenepyridin-1-yl) 3-phenylpropanoate |
InChI |
InChI=1S/C14H13NO2S/c16-14(10-9-12-6-2-1-3-7-12)17-15-11-5-4-8-13(15)18/h1-8,11H,9-10H2 |
InChI Key |
OWYVKFNNPJHPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)ON2C=CC=CC2=S |
Origin of Product |
United States |
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